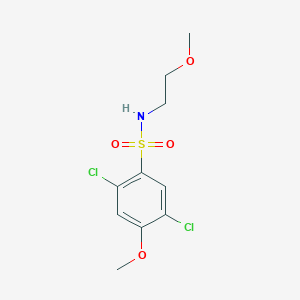

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO4S/c1-16-4-3-13-18(14,15)10-6-7(11)9(17-2)5-8(10)12/h5-6,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXPEGJLAXVSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,5-Dichloro-2-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate (CAS 35509-61-6) serves as the primary precursor. Its synthesis involves:

Key Reaction Parameters:

Amination with 2-Methoxyethylamine

The sulfonamide bond forms via nucleophilic substitution between the sulfonyl chloride and 2-methoxyethylamine:

Optimization Insights:

-

pH Control : Maintaining alkaline conditions (pH 8–9) ensures deprotonation of the amine, enhancing nucleophilicity.

-

Solvent Selection : Methanol yields higher-purity crystals compared to ethanol due to differential solubility.

Critical Analysis of Methodologies

Comparative Evaluation of Sulfonation Methods

Chlorosulfonic acid remains the standard sulfonating agent, but alternatives like sulfur trioxide (SO₃) complexes have been explored for reduced corrosivity. However, these methods often result in lower yields (50–60%) and require stringent moisture control.

Role of Substituents in Reaction Efficiency

The electron-donating methoxy group at the 4-position deactivates the benzene ring, slowing sulfonation. To mitigate this, extended reaction times (6–8 hours) or elevated temperatures (40–50°C) are employed. Conversely, the 2,5-dichloro substituents enhance electrophilicity at the sulfonyl center, facilitating amination.

Purification and Characterization

Crystallization Protocols

Recrystallization from methanol achieves >95% purity, as evidenced by:

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, aromatic), 6.95 (s, 1H, aromatic), 3.70–3.40 (m, 4H, OCH₂CH₂N), 3.30 (s, 3H, OCH₃), 3.15 (s, 3H, OCH₃).

-

IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 3250 cm⁻¹ (N–H stretch).

Industrial-Scale Considerations

Cost Efficiency

-

Amine Availability : 2-Methoxyethylamine (≈$120/kg) contributes to 60% of raw material costs. Substituting with cheaper amines (e.g., methylamine) alters product specificity but reduces expenses.

Recent Advancements and Patents

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide group can be reduced to form amines.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include aldehydes, carboxylic acids, and sulfonic acids.

Reduction Reactions: Products include amines and alcohols.

Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

Chemistry

This compound is utilized as a building block in organic synthesis, enabling the development of more complex molecules. It serves as a reagent in various chemical reactions, including:

- Substitution Reactions : The chlorine atoms can be replaced by other nucleophiles.

- Coupling Reactions : Participates in coupling reactions like Suzuki-Miyaura coupling.

Biology

In biological research, 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been investigated for its potential enzyme inhibition properties. Studies have shown that it can interact with specific proteins, potentially modulating their activity.

Medicine

The compound is explored for therapeutic applications, particularly in:

- Antimicrobial Activity : Investigated for its effectiveness against various pathogens.

- Anti-inflammatory Properties : Potential use in treating inflammatory conditions.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals, including dyes and pigments. Its unique chemical structure allows it to serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The structure-activity relationship indicated that modifications to the methoxy groups could enhance potency.

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition capabilities of this sulfonamide. The study found that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Bioactivity

Table 1: Comparison of Substituent Effects in Benzenesulfonamide Derivatives

Key Observations:

Electron-Withdrawing vs. However, the 4-methoxy group (electron-donating) may counteract this effect, suggesting a balance between electronic effects. In contrast, para-nitro-substituted analogs (e.g., IIIi) exhibit higher HIV integrase (HIV-IN) inhibition (96.7%) compared to methoxy-substituted analogs (72.9%) due to stronger electron-withdrawing effects .

Role of N-Substituents :

- The 2-methoxyethyl group in the target compound may enhance solubility and cellular uptake compared to bulkier aryl substituents (e.g., 4-methoxyphenyl in ). This aligns with findings in , where 2-methoxyethyl-containing boronic acids showed potent fungal histone deacetylase (HDAC) inhibition at lower concentrations (1 µM) .

- The flexibility of the 2-methoxyethyl group could facilitate target binding through hydrogen bonding or improved pharmacokinetics, as seen in nucleotide analogs () where 2-methoxyethyl groups enhance stability .

Biological Activity

2,5-Dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structure that includes two chlorine atoms and a methoxy group, has shown potential in various therapeutic applications, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H15Cl2N1O4S1. Its structure contributes to its biological activity by allowing it to interact with various biological targets. The sulfonamide group mimics natural substrates, facilitating enzyme inhibition or receptor modulation.

The primary mechanism of action for this compound involves the inhibition of bacterial folate synthesis, a common pathway targeted by sulfonamides. Additionally, docking studies suggest that this compound effectively binds to carbonic anhydrase IX (CA IX), an enzyme overexpressed in several tumors. This interaction may contribute to its anticancer effects by inducing apoptosis in specific cancer cell lines such as MDA-MB-231 breast cancer cells.

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties. Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria by inhibiting folate synthesis.

Anticancer Activity

Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against MDA-MB-231 cells with a notable selectivity and potency compared to other sulfonamides. This dual action against both bacterial and cancer cells highlights its potential as a versatile therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other sulfonamide derivatives is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide | Structure | Contains a phenyl group instead of an ethyl substituent |

| Sulfamethoxazole | Structure | Widely used antibiotic with a different side chain |

| 4-Methyl-N-(2-methoxy-5-acridinyl)benzenesulfonamide | Structure | Exhibits unique acridine moiety contributing to distinct biological activity |

The specific combination of chlorine atoms and methoxy groups in this compound enhances its selectivity and potency against certain biological targets compared to other sulfonamides.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, confirming its potential as an antibacterial agent. The mechanism was linked to the disruption of folate synthesis pathways in bacteria.

- Anticancer Studies : In vitro experiments showed that the compound induced apoptosis in MDA-MB-231 breast cancer cells. The findings indicated that the compound's ability to bind to CA IX could be a contributing factor in its anticancer activity.

- Docking Studies : Computational docking studies revealed high binding affinity for CA IX, suggesting potential for further development as an anticancer therapeutic agent targeting this enzyme.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis/purification steps. Personal protective equipment (PPE) includes nitrile gloves and chemical-resistant lab coats. Waste disposal must comply with EPA guidelines for halogenated organics. Acute toxicity is assessed via OECD 423 guidelines (rodent models) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.